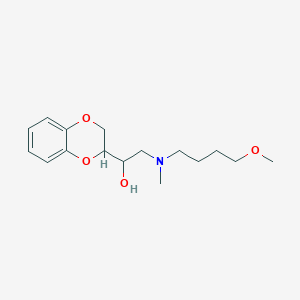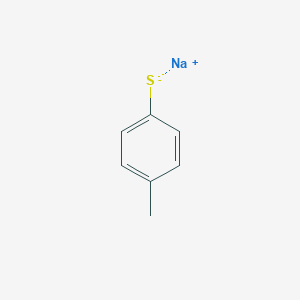
Sodium toluene-p-thiolate
Overview
Description
Synthesis Analysis
The synthesis of sodium toluene-p-thiolate and related compounds often involves the reaction of toluenesulfinic acid with sodium hydride or other sodium-containing compounds. For example, sodium p-toluenesulfinate reacts with acetyl chloride to form various products through a mechanism involving the formation of mixed anhydrides of sulfinic acid and carboxylic acid, suggesting the complexity and versatility of reactions involving sodium toluene derivatives (KobayashiMichio, 1966).
Molecular Structure Analysis
The molecular structure of sodium toluene-p-thiolate derivatives can vary significantly depending on the specific substituents and reaction conditions. For instance, the formation of a pentanuclear lead thiolate cluster illustrates the complex structures that can arise from reactions involving toluene-p-thiolate derivatives, highlighting the potential for forming intricate molecular architectures (Edelmann et al., 2000).
Chemical Reactions and Properties
Sodium toluene-p-thiolate is involved in a myriad of chemical reactions, showcasing its versatility. For example, its reaction with acyl chlorides demonstrates its reactivity towards electrophilic substitution and its ability to participate in complex organic transformations (KobayashiMichio, 1966). Additionally, its involvement in the synthesis of thiol-derivatised gold nanoparticles highlights its utility in material science and nanotechnology (Brust et al., 1994).
Scientific Research Applications
Nanoparticle Synthesis : Sodium toluene-p-thiolate is used in the synthesis of thiol-derivatized gold nanoparticles in a two-phase liquid-liquid system. This involves the reduction of AuCl4- by sodium borohydride in the presence of an alkanethiol, leading to gold particles bearing a surface coating of thiol. These materials can be handled as simple chemical compounds (Brust et al., 1994).
Organic Synthesis and Nucleophilic Substitution : Sodium toluene-p-thiolate is involved in the nucleophilic substitution in the synthesis of 1,1-diaryl-2-arylthioethylenes. This reaction demonstrates a case of direct nucleophilic substitution at a non-activated vinylic carbon atom (Beltrame et al., 1967).
Cardiac Sodium Current Inhibition : Research on toluene's effects on cardiac sodium channels indicates that toluene, a solvent widely used and a substance of abuse, inhibits cardiac sodium channels. Although the study primarily focuses on toluene, sodium toluene-p-thiolate as a related compound, could potentially share similar properties (Cruz et al., 2003).
Preparation of Arylthioynamines : Sodium thiolates, including sodium toluene-p-thiolate, are used in the preparation of arylthioynamines, showcasing its utility in organic chemistry (Nakai et al., 1977).
Synthesis of Organic Sulfur Compounds : The compound plays a role in the reactions of toluenesulfinic acid with acyl chlorides, further demonstrating its versatility in organic synthesis (KobayashiMichio, 1966).
Nanocrystal Material Research : It is used in the synthesis of cobalt oxide nanocrystals with controlled tetrahedral shape, where sodium bis(2-ethylhexyl) sulfosuccinate is added as a surface active agent to form an ordered monolayer passivation over the nanocrystal surface (Yin & Wang, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;4-methylbenzenethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRORQUQEDGGDQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146789 | |
| Record name | Sodium toluene-p-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium toluene-p-thiolate | |
CAS RN |
10486-08-5 | |
| Record name | Sodium toluene-p-thiolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium toluene-p-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium toluene-p-thiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
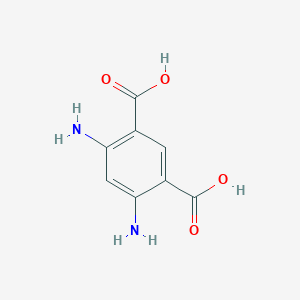
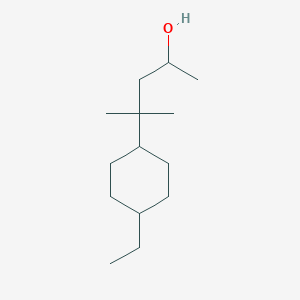
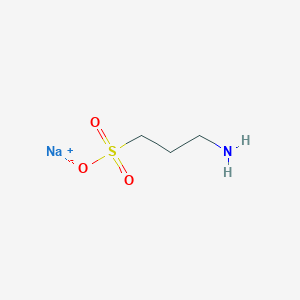
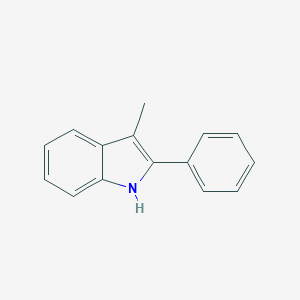
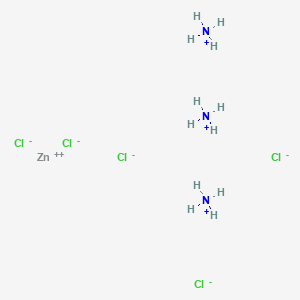

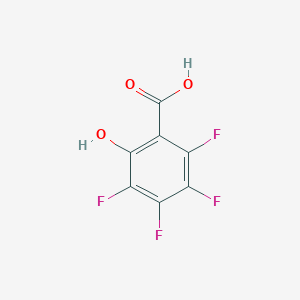
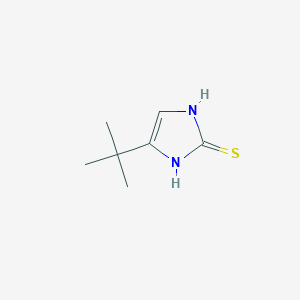
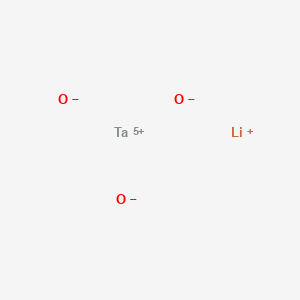
![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)


